molecular formula C11H5N5OS2 B2506503 N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1251614-09-1

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2506503
CAS No.: 1251614-09-1
M. Wt: 287.32
InChI Key: GCSBLJVLIISSSI-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling with Benzothiadiazole: The thiazole derivative is then coupled with a benzothiadiazole precursor through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-sulfonamide
  • N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-amine
  • N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-methyl ester

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano, thiazole, and benzothiadiazole moieties contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N5OS2/c12-4-7-5-13-11(18-7)14-10(17)6-1-2-8-9(3-6)16-19-15-8/h1-3,5H,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSBLJVLIISSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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